molecular formula C10H17NO2S B1469312 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid CAS No. 1493981-76-2

1-(Thian-4-yl)pyrrolidine-3-carboxylic acid

Cat. No. B1469312
CAS RN: 1493981-76-2
M. Wt: 215.31 g/mol
InChI Key: JRWZGBLYJLRDCJ-UHFFFAOYSA-N
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Description

1-(Thian-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic organic compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the significant features of this compound, contributing to the stereochemistry of the molecule .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular formula of this compound is C10H17NO2S. The pyrrolidine ring in this compound allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities . The design of new molecules often starts by studying the binding conformation of existing compounds .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 215.31 g/mol. More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Chemical Synthesis and Functionalization

  • Redox-Annulations with α,β-Unsaturated Carbonyl Compounds : Pyrrolidine, a related cyclic amine, undergoes redox-annulations with α,β-unsaturated aldehydes and ketones. This leads to ring-fused pyrrolines, which are further oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).

Quantum Chemical Investigations

  • Molecular Property Analysis : Quantum-chemical calculations and thermodynamics parameters of various pyrrolidine derivatives have been analyzed. This includes exploring electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energies (Bouklah et al., 2012).

Biological Activity and Synthesis

  • Polycyclic Systems Containing Oxadiazole Ring : A study on the synthesis of novel pyrrolidine derivatives like 4-(1,2,4-oxadiazol-5-yl)pyrrolidine-2-one, exploring their potential biological activity (Kharchenko et al., 2008).

  • Antioxidant Activity : Investigation into derivatives of pyrrolidine-3-carboxylic acid for their potential as antioxidants. Some compounds have shown significant antioxidant activity, exceeding that of known antioxidants like ascorbic acid (Tumosienė et al., 2019).

  • Synthesis of Pyrrolidine Derivatives for Anticancer Activity : Creation of pyrrolidine-2,6-dione derivatives and their evaluation for potential anticancer properties (Kumar et al., 2013).

  • Spectroscopic Properties and Quantum Mechanical Study : Investigation of the spectroscopic properties of pyrrolidine-3-carboxylic acid derivatives, incorporating various quantum chemical methods (Devi et al., 2020).

  • Antibacterial and Antimycobacterial Agents : Synthesis of pyrrolidine-2-carboxylate derivatives showing promise as antibacterial and antimycobacterial agents, with some compounds exhibiting significant activity against specific bacterial strains (Nural et al., 2018).

Safety and Hazards

The safety data sheet for pyrrolidine-3-carboxylic acid indicates that it causes serious eye damage . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended . In case of eye contact, it’s advised to rinse cautiously with water for several minutes and seek medical attention .

properties

IUPAC Name

1-(thian-4-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c12-10(13)8-1-4-11(7-8)9-2-5-14-6-3-9/h8-9H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWZGBLYJLRDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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